
1-Amino-3-methylpyrrole-2,5-dione
Übersicht
Beschreibung
“1-Amino-3-methylpyrrole-2,5-dione” is a heterocyclic compound with a molecular formula of C5H6N2O2 . It has a molecular weight of 126.11 g/mol . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of pyrrole-2,5-dione derivatives involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride . The Paal–Knorr reaction was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C5H6N2O2/c1-7-4(8)2-3(6)5(7)9/h2H,6H2,1H3 . The key to this InChI code is BUHSFNMBRJMUJL-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrrole-2,5-dione is a versatile scaffold. For instance, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared and evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” is a solid compound . It has a molecular weight of 126.11 g/mol .Wissenschaftliche Forschungsanwendungen
Carbon Dioxide Conversion
1-Amino-3-methylpyrrole-2,5-dione derivatives have been explored in the context of carbon dioxide (CO2) conversion. Ionic liquids (ILs) featuring structures related to this compound have shown promise as catalysts for converting CO2 into valuable quinazoline-2,4(1H,3H)-diones. These catalysts leverage the basicity and nucleophilicity of ILs to facilitate the conversion, highlighting a potential avenue for atmospheric CO2 utilization and mitigation of the greenhouse effect (Zhang et al., 2023).
Hydantoin Derivatives and Bioactivity
The structural framework of this compound is closely related to hydantoins, which are known for their diverse biological activities. Research into hydantoin derivatives has demonstrated their significance in medicinal chemistry, including their roles in the synthesis of non-natural amino acids with potential therapeutic applications. This body of work emphasizes the hydantoin scaffold's utility in drug discovery, underscoring the broader relevance of related structures like this compound (Shaikh et al., 2023).
Conjugated Polymers and Electronics
The synthesis and application of conjugated polymers incorporating this compound derivatives have been explored for electronic device applications. These polymers, which include diketopyrrolopyrrole (DPP)-based materials, have garnered attention for their potential in high-performance electronic devices due to their desirable optical and electrochemical properties. The exploration of such polymers indicates the versatility of this compound derivatives in the development of advanced materials for electronic applications (Deng et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, N-Phenylmaleimide (which is also a pyrrole-2,5-dione derivative), indicates that it is toxic if swallowed and causes skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While specific future directions for “1-Amino-3-methylpyrrole-2,5-dione” are not mentioned in the retrieved papers, research into pyrrole and pyrrolidine analogs continues due to their diverse therapeutic applications . Further studies could focus on exploring the full potential of these compounds against various diseases or disorders .
Wirkmechanismus
Target of Action
It’s known that pyrrole derivatives have a wide range of pharmacological properties .
Mode of Action
It’s known that in the presence of hydrogen chloride in aqueous methanol, 1-methyl-3-methylaminopyrrole-2,5-dione forms benzenehexacarboxylic acid trimethylimide but gives 1,1′-dimethyl-4-methylamino [3,3′]bi-pyrrolyl-2,5,2′,5′-tetraone when absolute methanol is used .
Biochemical Pathways
It’s known that indole derivatives, which are structurally similar to pyrrole derivatives, are involved in a wide range of biological activities .
Result of Action
It’s known that pyrrole derivatives have a wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities .
Action Environment
It’s known that the reaction of 1-methyl-3-methylaminopyrrole-2,5-dione with hydrogen chloride in aqueous methanol forms different compounds depending on whether absolute methanol is used .
Eigenschaften
IUPAC Name |
1-amino-3-methylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-4(8)7(6)5(3)9/h2H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFIIRDTRIOOMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(3-bromophenyl)(hydroxy)methyl]prop-2-enoate](/img/structure/B3268927.png)
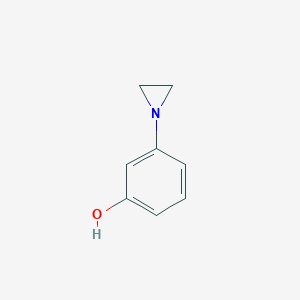
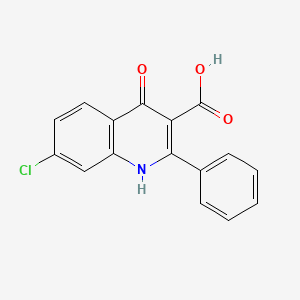


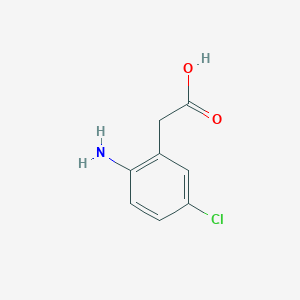

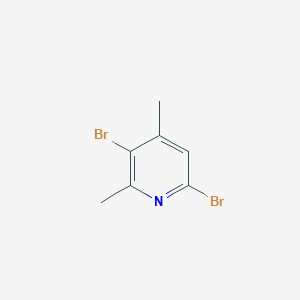
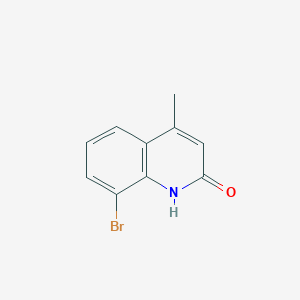
![(11aR)-N,N-diethyl-4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B3268991.png)
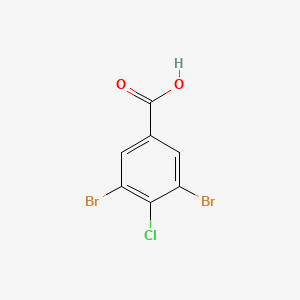

![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B3269025.png)
